

Norwogonin vs. Wogonin: A Comparative Analysis of Anticancer Potency

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Compound of Interest

Compound Name: Norwogonin

Cat. No.: B192581

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In the landscape of natural compounds with therapeutic potential, the flavonoids **norwogonin** and wogonin, both derived from the medicinal herb *Scutellaria baicalensis*, have emerged as promising candidates in oncology research. While structurally similar, subtle differences in their chemical makeup lead to notable variations in their anticancer efficacy and mechanisms of action. This guide provides a detailed comparative analysis of **norwogonin** and wogonin, presenting experimental data, outlining key methodologies, and visualizing the cellular pathways they influence.

Quantitative Analysis of Cytotoxicity

A critical measure of anticancer potency is the half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance required to inhibit a biological process by half. Comparative studies have demonstrated that **norwogonin** often exhibits superior cytotoxicity against various cancer cell lines compared to wogonin.

Notably, in human leukemia HL-60 cells, **norwogonin** displayed significantly more potent cytotoxicity with an IC₅₀ value of $21.7 \pm 1.5 \mu\text{M}$, whereas wogonin's IC₅₀ was $67.5 \pm 2.1 \mu\text{M}$ [1]. This trend of enhanced potency for **norwogonin** is also observed in triple-negative breast cancer (TNBC) cells. In four different TNBC cell lines (MDA-MB-231, BT-549, HCC70, and HCC1806), **norwogonin** demonstrated IC₅₀ values ranging from 32.24 to 56.2 μM . In contrast, studies on wogonin in similar cell lines required higher concentrations (50–200 μM) to achieve comparable effects, underscoring **norwogonin** as a more potent agent in this context[2].

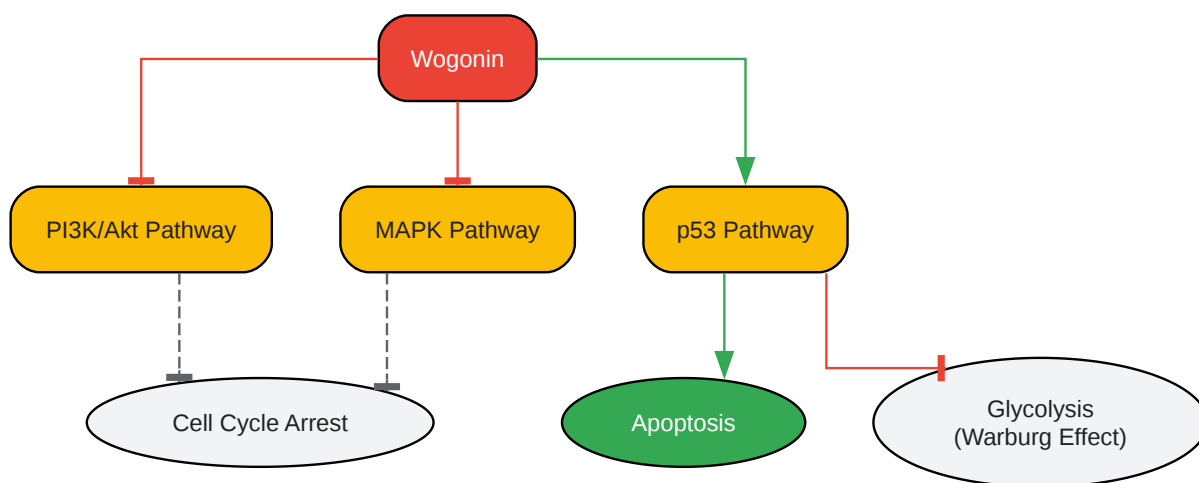
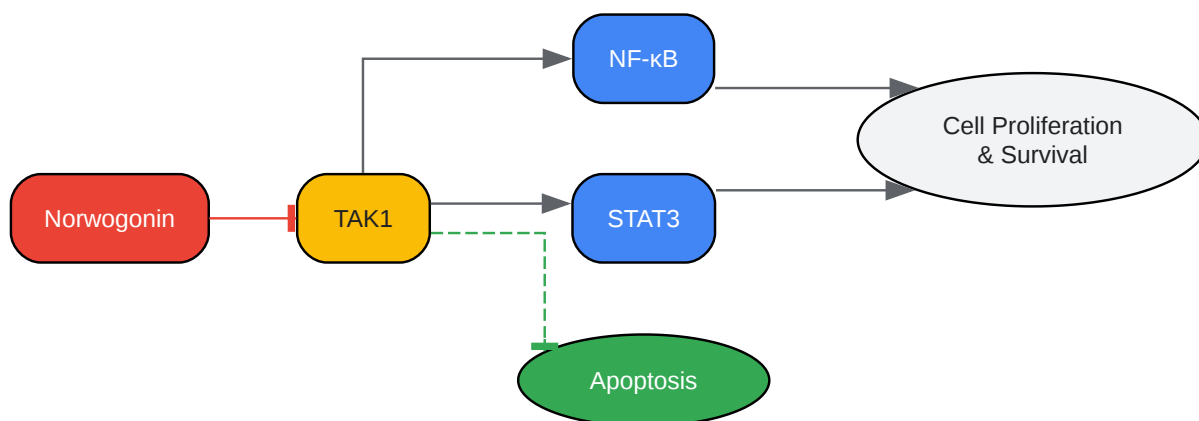
The following table summarizes the available IC50 values for **norwogonin** and wogonin across various cancer cell lines.

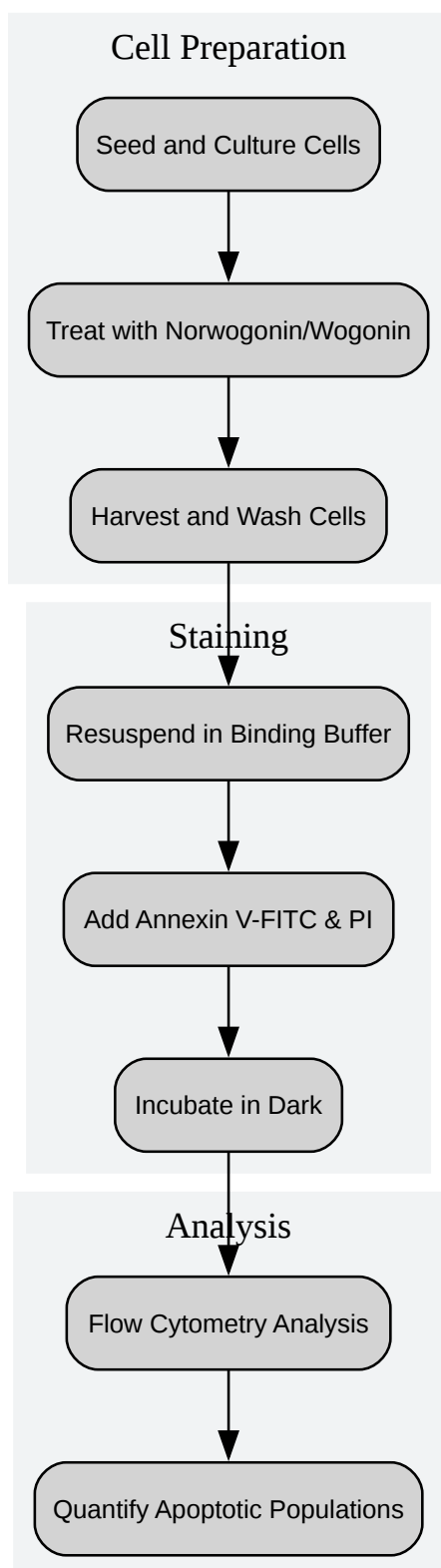
Cell Line	Cancer Type	Compound	IC50 (μM)	Reference
HL-60	Leukemia	Norwogonin	21.7 ± 1.5	[1]
Wogonin	67.5 ± 2.1	[1]		
MDA-MB-231	Triple-Negative Breast Cancer	Norwogonin	32.24	[2]
BT-549	Triple-Negative Breast Cancer	Norwogonin	56.2	[2]
HCC70	Triple-Negative Breast Cancer	Norwogonin	39.05	[2]
HCC1806	Triple-Negative Breast Cancer	Norwogonin	37.3	[2]
A2780	Ovarian Cancer	Wogonin	~200	[3]
DU145	Prostate Cancer	Wogonin	~100	[3]
22Rv1	Prostate Cancer	Wogonin	~100	[3]
A549	Lung Cancer	Wogonin	~50	[3]
H460	Lung Cancer	Wogonin	~50	[3]
A427	Lung Cancer	Wogonin	~50	[3]

Mechanisms of Anticancer Action: A Tale of Different Pathways

Both **norwogonin** and wogonin exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, they achieve these outcomes through the modulation of distinct signaling pathways.

Norwogonin's anticancer activity, particularly in triple-negative breast cancer, has been linked to the downregulation of key inflammatory and survival pathways. It has been shown to suppress the expression of transforming growth factor- β -activated kinase 1 (TAK1), which in turn inhibits the activation of nuclear factor kappa-B (NF- κ B) and signal transducer and activator of transcription 3 (STAT3)[2]. The inhibition of these pathways disrupts cancer cell proliferation, survival, and inflammation.





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- 2. Anticancer effect of nor-wogonin (5, 7, 8-trihydroxyflavone) on human triple-negative breast cancer cells via downregulation of TAK1, NF- κ B, and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
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